

Troubleshooting off-target effects of NBI 35965 hydrochloride

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Compound of Interest

Compound Name: NBI 35965 hydrochloride

Cat. No.: B560253

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Technical Support Center: NBI-35965 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of NBI-35965 hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NBI-35965 hydrochloride?

A1: NBI-35965 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).^[1] It exhibits high affinity for the CRF1 receptor, with a K_i value of 4 nM, and shows no significant binding to the CRF2 receptor ($K_i > 10,000$ nM). Its primary on-target effect is the inhibition of CRF-stimulated signaling pathways, such as the production of cyclic AMP (cAMP) and the release of adrenocorticotrophic hormone (ACTH).^{[1][2]}

Q2: I am observing a cellular response that is inconsistent with CRF1 receptor antagonism. What could be the cause?

A2: While NBI-35965 is highly selective for the CRF1 receptor, unexpected cellular responses could arise from several factors:

- Off-target effects: The compound may interact with other receptors, ion channels, or enzymes at the concentrations used in your experiment.
- Activation of alternative signaling pathways: The CRF1 receptor can couple to multiple downstream signaling pathways beyond the canonical Gs-cAMP pathway, including Gq/PLC/PKC, Gi, and β -arrestin pathways.[3][4] Your observed effect might be mediated by one of these alternative pathways.
- Experimental artifacts: Issues such as compound precipitation, degradation, or interference with the assay readout can lead to misleading results.

Q3: What are some common off-target liabilities for small molecule antagonists of GPCRs like the CRF1 receptor?

A3: Small molecule GPCR antagonists can sometimes exhibit off-target activity at:

- Other GPCRs: Due to structural similarities in binding pockets.
- Ion channels: Modulating their activity can lead to changes in cellular excitability.
- Kinases: Inhibition of various kinases can have widespread effects on cellular signaling.
- Cytochrome P450 (CYP) enzymes: Inhibition or induction of CYP enzymes can affect the metabolism of the compound itself or other substances in the experimental system.[5][6]

Q4: How can I confirm that the observed effect is due to on-target CRF1 antagonism?

A4: To confirm on-target activity, you can perform several control experiments:

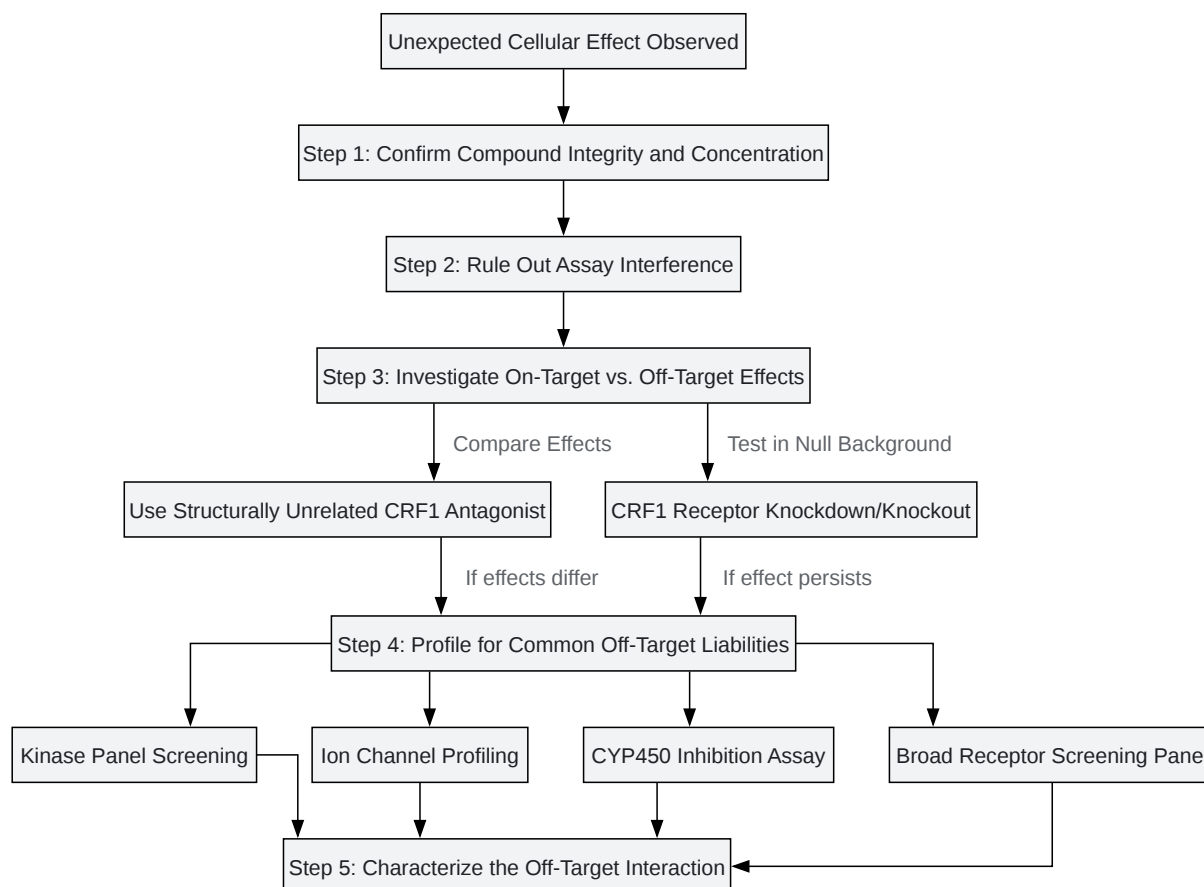
- Use a structurally different CRF1 antagonist: If a different CRF1 antagonist produces the same effect, it is more likely to be an on-target effect.
- Knockdown or knockout of the CRF1 receptor: If the effect of NBI-35965 is abolished in cells lacking the CRF1 receptor, it confirms on-target activity.
- Rescue experiment: Overexpression of the CRF1 receptor in a low-expressing cell line should potentiate the effect of NBI-35965.

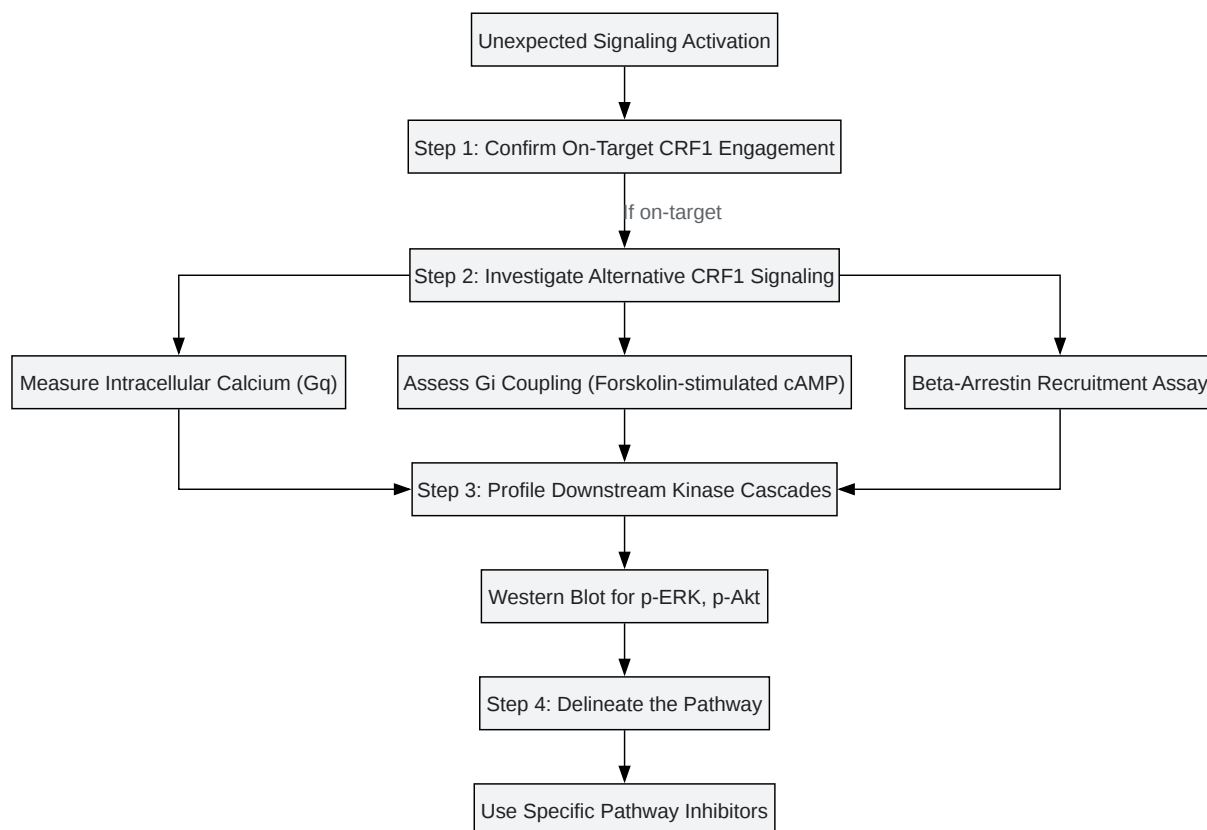
Troubleshooting Guides for Off-Target Effects

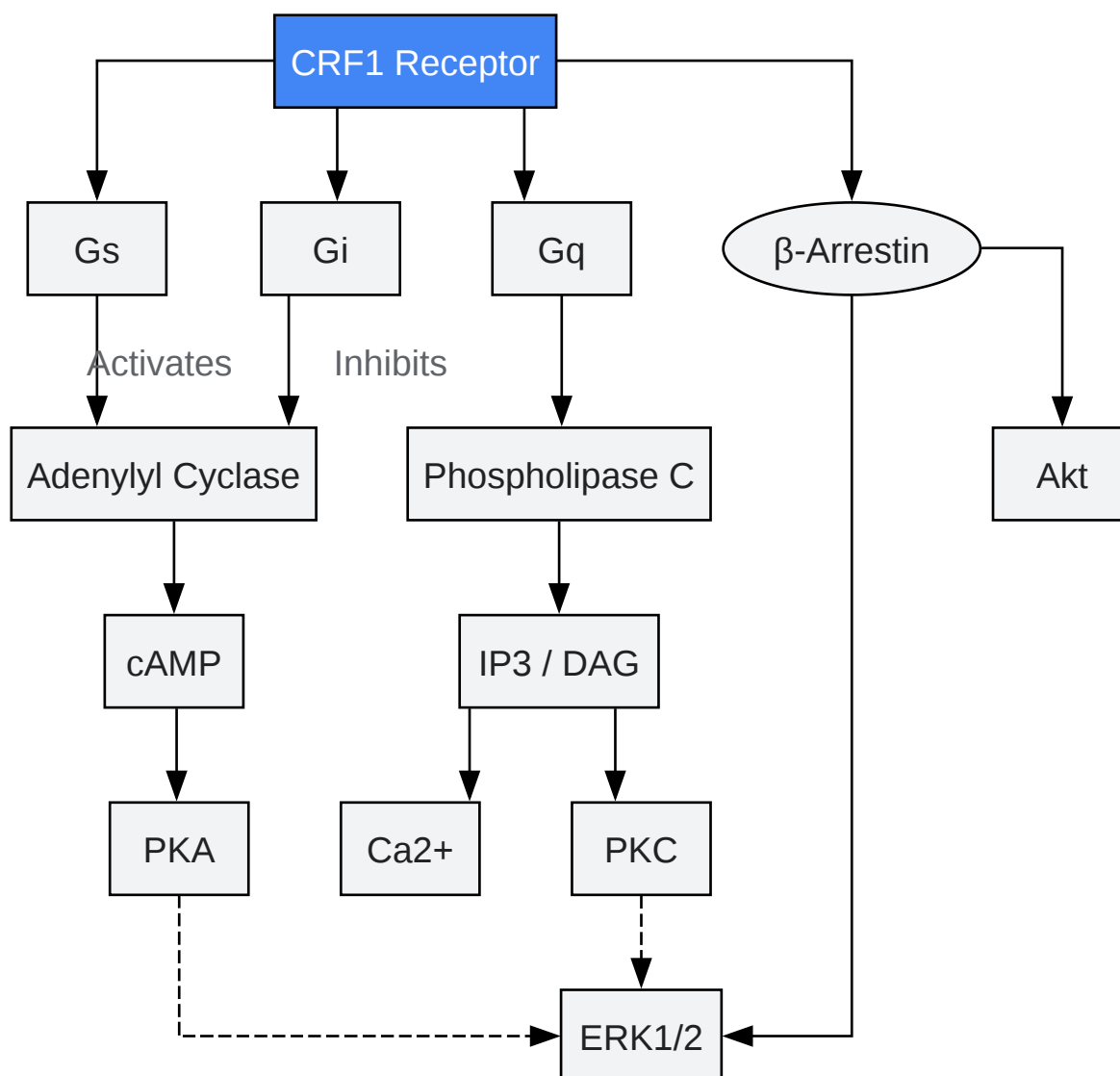
This section provides structured guides to help you investigate and troubleshoot potential off-target effects of NBI-35965 hydrochloride.

Issue 1: Unexpected Change in a Cellular Endpoint

You observe a change in a cellular process (e.g., cell viability, proliferation, gene expression) that is not readily explained by the known function of the CRF1 receptor.







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